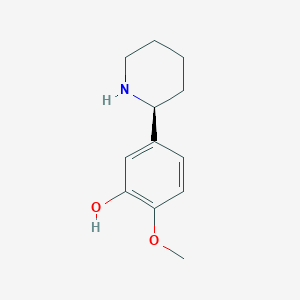
(S)-2-Methoxy-5-(piperidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methoxy-5-(piperidin-2-yl)phenol is a chiral compound featuring a methoxy group, a phenol group, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methoxy-5-(piperidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and piperidine.
Formation of Intermediate: The intermediate is formed by reacting 2-methoxyphenol with a suitable reagent to introduce the piperidine moiety.
Chiral Resolution: The chiral resolution of the intermediate is achieved using chiral catalysts or resolving agents to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methoxy-5-(piperidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring.
Substitution: The methoxy and phenol groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced piperidine derivatives, and substituted phenol derivatives.
Applications De Recherche Scientifique
(S)-2-Methoxy-5-(piperidin-2-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-Methoxy-5-(piperidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-(piperidin-2-yl)phenol: The non-chiral version of the compound.
2-Methoxy-5-(piperidin-3-yl)phenol: A similar compound with a different position of the piperidine ring.
2-Methoxy-5-(piperidin-4-yl)phenol: Another positional isomer.
Uniqueness
(S)-2-Methoxy-5-(piperidin-2-yl)phenol is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or positional isomers
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-methoxy-5-[(2S)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C12H17NO2/c1-15-12-6-5-9(8-11(12)14)10-4-2-3-7-13-10/h5-6,8,10,13-14H,2-4,7H2,1H3/t10-/m0/s1 |
Clé InChI |
JECMUSLBLRGVEM-JTQLQIEISA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@@H]2CCCCN2)O |
SMILES canonique |
COC1=C(C=C(C=C1)C2CCCCN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12987309.png)
![(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12987314.png)

![(S)-[4,4'-Bibenzo[d][1,3]dioxole]-5,5'-diylbis(diphenylphosphine oxide)](/img/structure/B12987317.png)
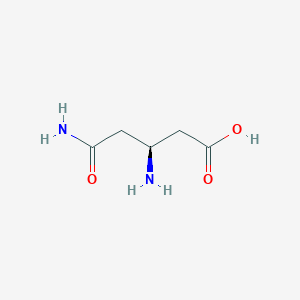
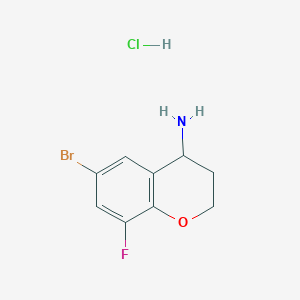
![5-([1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy)pyridine-3-carboxylic acid](/img/structure/B12987334.png)
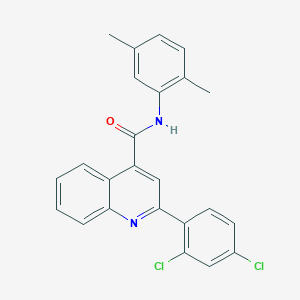
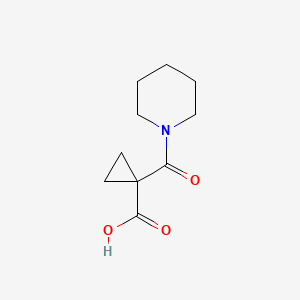
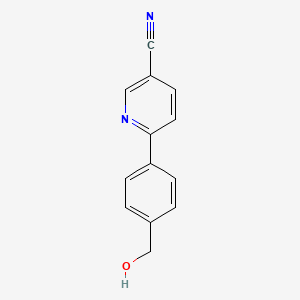
![8-(tert-Butyl) 2'-methyl 2'-(aminomethyl)-6-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2',8-dicarboxylate](/img/structure/B12987352.png)
![2-(4-Bromophenyl)-8-methyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12987360.png)
![(3-(4-Bromophenyl)-2,2-difluorobicyclo[1.1.1]pentan-1-yl)methanol](/img/structure/B12987361.png)
![tert-Butyl 7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B12987369.png)
